Cas no 1805694-96-5 (2-(3-Chloropropyl)-6-methylbenzyl bromide)

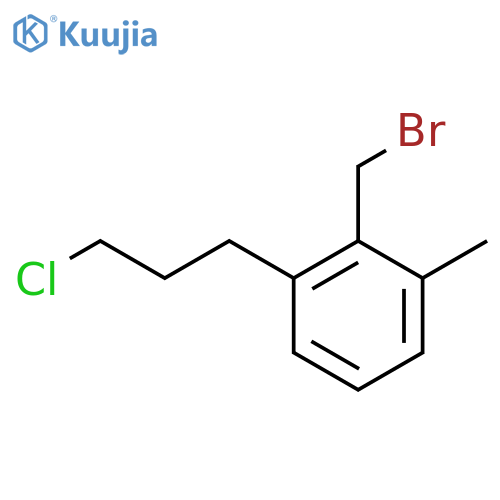

1805694-96-5 structure

商品名:2-(3-Chloropropyl)-6-methylbenzyl bromide

CAS番号:1805694-96-5

MF:C11H14BrCl

メガワット:261.585861682892

CID:5000818

2-(3-Chloropropyl)-6-methylbenzyl bromide 化学的及び物理的性質

名前と識別子

-

- 2-(3-Chloropropyl)-6-methylbenzyl bromide

-

- インチ: 1S/C11H14BrCl/c1-9-4-2-5-10(6-3-7-13)11(9)8-12/h2,4-5H,3,6-8H2,1H3

- InChIKey: BIUQVBHMGJKQFC-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(C)=CC=CC=1CCCCl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 138

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 0

2-(3-Chloropropyl)-6-methylbenzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010015284-1g |

2-(3-Chloropropyl)-6-methylbenzyl bromide |

1805694-96-5 | 97% | 1g |

1,490.00 USD | 2021-07-05 | |

| Alichem | A010015284-500mg |

2-(3-Chloropropyl)-6-methylbenzyl bromide |

1805694-96-5 | 97% | 500mg |

847.60 USD | 2021-07-05 | |

| Alichem | A010015284-250mg |

2-(3-Chloropropyl)-6-methylbenzyl bromide |

1805694-96-5 | 97% | 250mg |

470.40 USD | 2021-07-05 |

2-(3-Chloropropyl)-6-methylbenzyl bromide 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

1805694-96-5 (2-(3-Chloropropyl)-6-methylbenzyl bromide) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量